3,4-dimethyl-N-phenylbenzamide chemical properties
3,4-dimethyl-N-phenylbenzamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3,4-dimethyl-N-phenylbenzamide
Abstract
This technical guide provides a comprehensive examination of 3,4-dimethyl-N-phenylbenzamide, a member of the N-aryl amide class of compounds, often referred to as benzanilides. The benzanilide scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a multitude of biologically active molecules and functional polymers.[1] This document delineates the core physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and offers an in-depth analysis of its spectroscopic signature for structural confirmation. The narrative is structured from the perspective of a senior application scientist, emphasizing the causal reasoning behind experimental design and analytical interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and theoretical understanding of this compound as a model system or a synthetic intermediate.
Core Physicochemical and Structural Properties
3,4-dimethyl-N-phenylbenzamide is a substituted aromatic amide characterized by a central amide linkage connecting a 3,4-dimethylphenyl group and a phenyl group. Its chemical behavior is dictated by the interplay between the rigid, planar amide bond, the electron-donating methyl groups, and the two aromatic systems. While exhaustive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on well-understood chemical principles and data from analogous structures like N-phenylbenzamide and other substituted benzanilides.[2]
Table 1: Physicochemical Properties of 3,4-dimethyl-N-phenylbenzamide
| Property | Value | Data Type / Basis |
| Molecular Formula | C₁₅H₁₅NO | Calculated |
| Molecular Weight | 225.29 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Predicted |
| Melting Point | >150 °C (Est.) | Estimated (based on N-phenylbenzamide, 163 °C)[2] |
| Boiling Point | >400 °C (Est.) | Estimated |
| Solubility | Insoluble in water;[2] Soluble in organic solvents (DMSO, DMF, Acetone, Ethanol) | Predicted |
| Calculated logP | ~3.5 - 4.0 | Estimated (indicates high lipophilicity) |
| Hydrogen Bond Donor | 1 (Amide N-H) | Calculated |
| Hydrogen Bond Acceptor | 1 (Carbonyl C=O) | Calculated |
Synthesis and Purification: A Validated Approach
The most direct and reliable synthesis of 3,4-dimethyl-N-phenylbenzamide is achieved via a nucleophilic acyl substitution, specifically an acylation of aniline with an activated derivative of 3,4-dimethylbenzoic acid. This classic method, a variant of the Schotten-Baumann reaction, is favored for its high efficiency and the ready availability of starting materials.[3][4] The two-step protocol detailed below ensures a high-purity final product.
Mechanistic Rationale and Workflow
The synthesis proceeds in two primary stages:
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Activation of the Carboxylic Acid: 3,4-Dimethylbenzoic acid is converted to the highly reactive acyl chloride, 3,4-dimethylbenzoyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are ideal for this transformation as their byproducts (SO₂, HCl, CO, CO₂) are gaseous, simplifying purification.[5] The use of a catalytic amount of N,N-dimethylformamide (DMF) with oxalyl chloride accelerates the reaction.
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Amide Bond Formation: The electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic lone pair of electrons on the nitrogen atom of aniline.[3][6] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7]
Detailed Experimental Protocol
PART A: Synthesis of 3,4-Dimethylbenzoyl Chloride
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Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,4-dimethylbenzoic acid (1.0 eq).
-
Solvent: Add anhydrous dichloromethane (DCM, ~10 mL per mmol of acid). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add oxalyl chloride (1.2 eq) dropwise via syringe. Following this, add a single drop of anhydrous DMF to catalyze the reaction.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,4-dimethylbenzoyl chloride (a pale yellow oil or low-melting solid) is used immediately in the next step without further purification.
PART B: Amide Coupling to form 3,4-dimethyl-N-phenylbenzamide
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Setup: In a separate flame-dried 250 mL round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition: Dissolve the crude 3,4-dimethylbenzoyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the stirring aniline solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight (12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of aniline.
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Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess aniline and triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine the pure fractions and remove the solvent in vacuo to yield 3,4-dimethyl-N-phenylbenzamide as a white solid.
Structural Elucidation and Spectroscopic Profile
Confirming the identity and purity of the synthesized compound is paramount. A combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a self-validating system for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. The predicted chemical shifts are based on established values for similar structures.[8][9][10]
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be highly characteristic.
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Amide Proton (N-H): A broad singlet is anticipated in the downfield region (~8.0-8.5 ppm), its broadness due to quadrupole broadening and potential hydrogen bonding.
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Aromatic Protons: Complex multiplets between 7.0 and 7.8 ppm will be observed. The five protons of the N-phenyl ring will appear as distinct multiplets. The three protons of the 3,4-dimethylbenzoyl ring will likely appear as a singlet and two doublets.
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Methyl Protons: Two sharp singlets, each integrating to 3 protons, are expected in the upfield region (~2.3 ppm), corresponding to the two magnetically non-equivalent methyl groups on the benzoyl ring.
Table 2: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | br s | 1H | N-H |
| ~7.6 - 7.8 | m | 4H | Aromatic C-H |
| ~7.1 - 7.4 | m | 4H | Aromatic C-H |
| ~2.35 | s | 3H | Ar-CH ₃ |
| ~2.32 | s | 3H | Ar-CH ₃ |
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the carbon skeleton.
-
Carbonyl Carbon: The amide carbonyl carbon will appear as a single peak around 166-168 ppm.
-
Aromatic Carbons: Multiple signals will be present in the 120-140 ppm region, corresponding to the aromatic carbons.
-
Methyl Carbons: Two distinct signals for the methyl carbons will be observed around 20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum provides a definitive fingerprint for the amide linkage.[11]
Table 3: Characteristic IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch |
| 3050 - 3020 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Weak | Aliphatic C-H Stretch (Methyl) |
| ~1665 | Strong, Sharp | C=O Stretch (Amide I Band) |
| ~1540 | Strong | N-H Bend (Amide II Band) |
| 1600, 1490 | Medium-Strong | Aromatic C=C Bending |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion: For a molecular formula of C₁₅H₁₅NO, the expected exact mass is 225.1154. High-resolution mass spectrometry (HRMS) should detect the protonated molecule [M+H]⁺ at m/z 226.1232.
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Key Fragmentation: The most common fragmentation pathway for amides is the cleavage of the amide bond. This would lead to two primary fragment ions: the 3,4-dimethylbenzoyl cation at m/z 133 and the anilino radical cation or related fragments.
Chemical Reactivity and Potential Applications
Stability and Reactivity
The central amide bond in 3,4-dimethyl-N-phenylbenzamide is robust due to resonance stabilization, making it stable under typical laboratory conditions. Hydrolysis to the constituent carboxylic acid and amine can be achieved but requires harsh conditions, such as refluxing in strong acid or base. The two aromatic rings are susceptible to electrophilic aromatic substitution, although the reactivity is modulated by the existing substituents (activating methyl groups and the deactivating N-phenylamido group).
Insights for Drug Development Professionals
While no specific biological activity has been extensively reported for 3,4-dimethyl-N-phenylbenzamide itself, the benzanilide framework is a "privileged scaffold" in medicinal chemistry.[1] Molecules containing this core structure have demonstrated a wide range of biological activities, including anticonvulsant, antimicrobial, and kinase inhibitory effects.[12]
-
As a Synthetic Intermediate: This compound serves as an excellent starting point for further functionalization. The aromatic rings can be halogenated, nitrated, or otherwise modified to generate a library of derivatives for screening.
-
As a Model Compound: It is a valuable tool for studying the biophysical properties of the benzanilide pharmacophore, such as membrane permeability, metabolic stability, and protein binding, without the complication of additional polar functional groups. The lipophilic nature conferred by the dimethyl and phenyl groups suggests it would have high cell permeability but potentially low aqueous solubility, a common challenge in drug development.
Conclusion
3,4-dimethyl-N-phenylbenzamide is a structurally well-defined compound that serves as a quintessential example of the benzanilide class. Its synthesis is straightforward and high-yielding, relying on fundamental and robust organic reactions. Its chemical and spectroscopic properties are predictable and provide a clear model for the characterization of more complex N-aryl amides. For researchers in synthetic chemistry and drug discovery, this compound represents both a valuable building block and an important reference for understanding the physical and chemical behavior of a critical pharmaceutical scaffold.
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